Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate
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Overview
Description
Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate is a chemical compound with the molecular formula C7H16N4O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate typically involves the reaction of piperazine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amidinopiperazinecarboxylate
- 4-Carbamimidoyl-piperazine-1-carboxylic acid ethyl ester
- 4-Carbamimidoyl-piperazin-1-carbonsaeure-aethylester
Uniqueness
Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate stands out due to its unique combination of chemical properties, including its stability, reactivity, and potential therapeutic benefits. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C8H16N4O6S-2 |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
ethyl 4-carbamimidoylpiperazine-1-carboxylate;sulfate |
InChI |
InChI=1S/C8H16N4O2.H2O4S/c1-2-14-8(13)12-5-3-11(4-6-12)7(9)10;1-5(2,3)4/h2-6H2,1H3,(H3,9,10);(H2,1,2,3,4)/p-2 |
InChI Key |
WQOSZFNCFHKQTA-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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